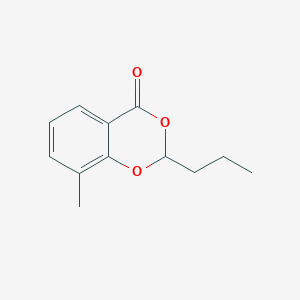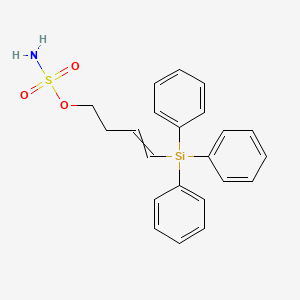![molecular formula C14H14F3NO3 B12600187 Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- CAS No. 633290-72-9](/img/structure/B12600187.png)
Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group and trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-ethynyl-2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to an ethynyl alcohol through a Grignard reaction.
Amidation: The ethynyl alcohol is then reacted with trifluoroacetic anhydride to form the trifluoroacetamide intermediate.
Final Product: The intermediate is then subjected to a coupling reaction with 2-bromoethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in the formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- involves its interaction with specific molecular targets. The ethynyl group allows for covalent bonding with target proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Similar structure but lacks the ethynyl and trifluoromethyl groups.
N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide: Contains an acetyl group instead of the ethynyl group.
N-[2-[4-(acetyloxy)phenyl]ethyl]acetamide: Features an acetyloxy group in place of the ethynyl group.
Uniqueness
The presence of both the ethynyl and trifluoromethyl groups in Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- makes it unique. These groups confer distinct chemical properties, such as increased reactivity and enhanced lipophilicity, which are not present in the similar compounds listed above.
Propriétés
Numéro CAS |
633290-72-9 |
|---|---|
Formule moléculaire |
C14H14F3NO3 |
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H14F3NO3/c1-4-9-7-12(21-3)10(8-11(9)20-2)5-6-18-13(19)14(15,16)17/h1,7-8H,5-6H2,2-3H3,(H,18,19) |
Clé InChI |
QUOZTPAUFGGTSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


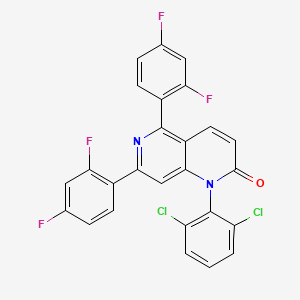



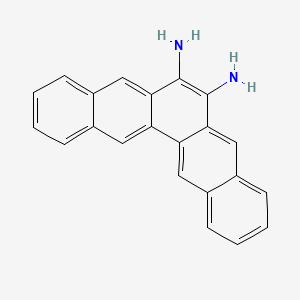
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
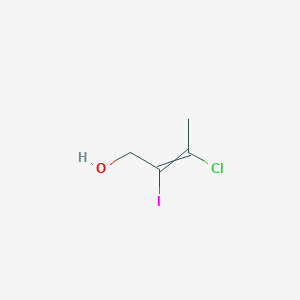
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
